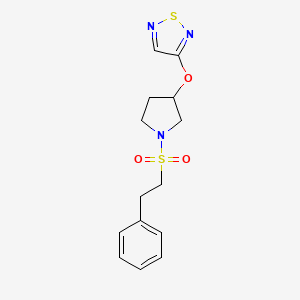

3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole

Description

3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted with a pyrrolidin-3-yloxy group that is further modified by a phenethylsulfonyl moiety. The pyrrolidine linker adds conformational flexibility, distinguishing it from simpler thiadiazole derivatives.

Properties

IUPAC Name |

3-[1-(2-phenylethylsulfonyl)pyrrolidin-3-yl]oxy-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S2/c18-22(19,9-7-12-4-2-1-3-5-12)17-8-6-13(11-17)20-14-10-15-21-16-14/h1-5,10,13H,6-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLWBSJXHBYUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)S(=O)(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone or an amino alcohol.

Introduction of the Phenethylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using phenethylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Thiadiazole Moiety: The final step involves the reaction of the sulfonylated pyrrolidine with a thiadiazole precursor, such as 1,2,5-thiadiazole-3-thiol, under suitable conditions like reflux in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenethylsulfonyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiadiazole ring, potentially opening it up or reducing it to a simpler structure.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole may exhibit interesting pharmacological properties. It could be explored for its potential as an enzyme inhibitor or receptor modulator due to the presence of the sulfonyl and thiadiazole groups, which are known to interact with biological targets.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. The combination of the pyrrolidine and thiadiazole rings suggests it might have activity against certain diseases, possibly as an antimicrobial or anticancer agent.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties. It might also find applications in the development of sensors or catalysts.

Mechanism of Action

The mechanism of action of 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors through its sulfonyl and thiadiazole groups. These interactions could inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The compounds in share the 1,2,5-thiadiazole core but differ in substituents:

- Acyl/aryl groups : Compounds like 3b (benzoyl, bromophenyl) and 3e (chlorophenyl, methoxybenzoyl) prioritize aromatic or electron-withdrawing substituents .

- Fluorinated chains : 3g and 3h incorporate heptafluorinated alkanes, enhancing lipophilicity and metabolic stability .

- Target compound : Features a phenethylsulfonyl-pyrrolidine-oxy group, combining sulfonamide functionality with a flexible pyrrolidine linker. This may improve solubility compared to purely aromatic derivatives.

Table 1: Structural Comparison of Selected 1,2,5-Thiadiazole Derivatives

*Estimated based on structural similarity.

Sulfonamide-Containing Heterocycles

describes 5-(Phenethylsulfonyl)-1-phenyltetrazole (8b), which shares the phenethylsulfonyl group but replaces the thiadiazole with a tetrazole ring. Key differences:

- Heterocyclic core : Tetrazole (5-membered, 4N atoms) vs. thiadiazole (5-membered, 1S, 2N atoms). Tetrazoles are more polar and often used in coordination chemistry .

- Synthetic route: 8b was synthesized via Mitsunobu reaction and oxidation, suggesting analogous methods could apply to the target compound’s pyrrolidine-oxy linkage .

Spectroscopic and Physicochemical Properties

NMR and IR Spectroscopy

- Aromatic substituents (e.g., 3b, 3e): Show distinct aromatic proton signals in $ ^1H $-NMR (δ 7.2–7.7 ppm) and carbonyl IR stretches (~1700 cm$ ^{-1} $) .

- Sulfonamide groups (e.g., 8b): Exhibit sulfonyl S=O IR stretches (~1350–1150 cm$ ^{-1} $) and characteristic $ ^1H $-NMR signals for phenethyl groups (δ 3.27 ppm, CH$ _2 $) .

- Target compound : Expected to show pyrrolidine ring protons (δ 3.0–4.0 ppm, complex splitting) and sulfonamide S=O IR peaks, overlapping with thiadiazole ring vibrations (~1600 cm$ ^{-1} $).

Table 2: Spectroscopic Comparison

Biological Activity

3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 322.38 g/mol

The structure includes a thiadiazole ring, which is known for its diverse biological activities, and a phenethylsulfonyl group that enhances its pharmacological properties.

Anticancer Activity

Research indicates that compounds containing thiadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of thiadiazole can enhance lipophilicity and interact effectively with biological targets, leading to increased cytotoxicity. In one study, a related compound with a similar structure demonstrated an IC value of 29 μM against the HeLa cell line, suggesting that modifications to the thiadiazole framework can yield potent anticancer agents .

Antibacterial Activity

Thiadiazole derivatives have also been evaluated for their antibacterial properties. A study focusing on novel substituted compounds demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The best-performing compounds exhibited MIC values significantly lower than those of standard antibiotics like Oxytetracycline . This suggests that this compound may possess similar antibacterial potential.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to specific targets within cancer cells or bacteria.

- Receptor Modulation : It could modulate receptor activity involved in cell signaling pathways that regulate cell growth and proliferation.

The presence of the phenethylsulfonyl group may enhance binding affinity to these targets due to increased hydrophobic interactions.

Case Studies

- Cytotoxicity Evaluation : In a study evaluating various thiadiazole derivatives, compounds structurally similar to this compound showed promising results with significant cytotoxic activity against HeLa cells. The study emphasized the importance of structural modifications in enhancing biological activity .

- Antibacterial Testing : Another research effort focused on synthesizing thiazole derivatives revealed that certain modifications led to improved antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest a potential application for this compound in treating bacterial infections .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-((1-(Phenethylsulfonyl)pyrrolidin-3-yl)oxy)-1,2,5-thiadiazole, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of pyrrolidine derivatives followed by coupling with thiadiazole precursors. Key steps include:

- Sulfonylation : Reacting pyrrolidine with phenethylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Coupling : Using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to link the sulfonylated pyrrolidine to the thiadiazole ring via an ether bond .

- Validation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. Purity should be assessed via HPLC with UV detection (≥95%) .

Q. How can the electronic properties of the thiadiazole moiety influence the compound’s reactivity or biological activity?

- Methodological Answer : The electron-deficient nature of the 1,2,5-thiadiazole ring enhances its ability to participate in π-stacking interactions and hydrogen bonding. Computational methods like Density Functional Theory (DFT) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:

- DFT Analysis : Use B3LYP/6-31G(d) basis sets to calculate charge distribution and polar surface area, which correlate with membrane permeability .

- Experimental Validation : Compare computational predictions with spectroscopic data (e.g., IR for bond vibrations, UV-vis for electronic transitions) .

Advanced Research Questions

Q. What strategies can resolve contradictory bioactivity data across different enzymatic assays for this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Use fluorescence polarization (FP) and surface plasmon resonance (SPR) to validate binding kinetics independently .

- Structural Analysis : Perform X-ray crystallography or cryo-EM to identify binding modes and confirm interactions with the active site .

- Control Experiments : Test the compound against mutant enzymes (e.g., alanine scanning mutants) to isolate critical residues for activity .

Q. How can the sulfonamide group in the phenethylsulfonyl moiety be chemically modified to enhance metabolic stability?

- Methodological Answer : Rational modifications can be guided by metabolic profiling (e.g., cytochrome P450 assays) and computational ADME predictions:

- Deuterium Incorporation : Replace labile hydrogen atoms in the sulfonamide group with deuterium to slow oxidative metabolism .

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to the sulfonamide to reduce enzymatic access .

- In Vivo Validation : Use radiolabeled analogs (e.g., ¹⁴C) in pharmacokinetic studies to track metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.